3-Methylphenethylzinc bromide

CAS No.: 1142231-40-0

Cat. No.: VC11710969

Molecular Formula: C9H11BrZn

Molecular Weight: 264.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1142231-40-0 |

|---|---|

| Molecular Formula | C9H11BrZn |

| Molecular Weight | 264.5 g/mol |

| IUPAC Name | bromozinc(1+);1-ethyl-3-methylbenzene |

| Standard InChI | InChI=1S/C9H11.BrH.Zn/c1-3-9-6-4-5-8(2)7-9;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 |

| Standard InChI Key | BOJSWWZGIPDYCA-UHFFFAOYSA-M |

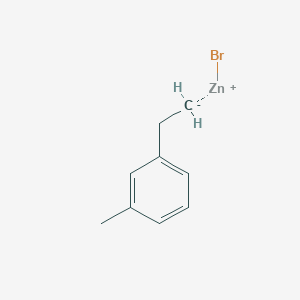

| SMILES | CC1=CC(=CC=C1)C[CH2-].[Zn+]Br |

| Canonical SMILES | CC1=CC(=CC=C1)C[CH2-].[Zn+]Br |

Introduction

Structural and Chemical Identity of 3-Methylphenethylzinc Bromide

Molecular Composition and Nomenclature

3-Methylphenethylzinc bromide (C₉H₁₁BrZn) consists of a phenethyl group (C₆H₅CH₂CH₂–) with a methyl substituent at the third position of the aromatic ring, coordinated to a zinc atom bonded to a bromide ion. The compound’s systematic IUPAC name is bromozinc(1+) 3-methylphenethylide, reflecting its anionic zinc center. Its molecular weight is approximately 272.51 g/mol, derived from the sum of atomic masses: carbon (12.01 × 9), hydrogen (1.008 × 11), bromine (79.90), and zinc (65.38) .

Structural Analogues and Comparative Analysis

The closest structural analogs include 3-methoxyphenylzinc bromide (C₇H₇BrOZn) and α-methylbenzyl zinc bromide (C₈H₉BrZn) . These compounds share a zinc-bromide core but differ in their aromatic substituents. For instance, replacing the methoxy group in 3-methoxyphenylzinc bromide with a methyl group yields 3-methylphenethylzinc bromide, altering electronic and steric properties critical for reactivity.

Synthesis and Optimization of 3-Methylphenethylzinc Bromide

Metalation Strategies

Organozinc reagents are typically synthesized via direct zinc insertion or transmetalation. For 3-methylphenethylzinc bromide, a plausible route involves:

-

Lithiation: Treating 3-methylphenethyl bromide with a strong base like n-butyllithium to generate a lithium intermediate.

-

Transmetalation: Reacting the lithiated species with zinc bromide (ZnBr₂) to yield the target compound .

This method mirrors the synthesis of α-methylbenzyl zinc bromide, where n-butyllithium mediates the formation of a lithium intermediate before transmetalation with ZnBr₂ .

Reaction Conditions and Yields

Key parameters influencing yield include:

-

Temperature: Sub-zero conditions (–78°C) prevent side reactions .

-

Solvent: Tetrahydrofuran (THF) or acetonitrile (CH₃CN) stabilizes reactive intermediates.

-

Catalyst: Cobalt(II) bromide (CoBr₂) enhances zincation efficiency, as demonstrated in analogous syntheses (Table 1).

Table 1: Comparative Synthesis Data for Organozinc Bromides

| Compound | Procedure | Yield (%) | Solvent | Catalyst | Temperature (°C) |

|---|---|---|---|---|---|

| 3-Methoxyphenylzinc bromide | Co-catalyzed zincation | 97 | CH₃CN | CoBr₂ | 25 |

| α-Methylbenzyl zinc bromide | n-BuLi-mediated transmetalation | 95 | THF | LiCl | 50 |

| Phenylzinc bromide | Pd-catalyzed carboxylation | 73 | THF | Pd(OAc)₂ | 0 |

Data adapted from experimental results .

Physicochemical Properties and Stability

Physical State and Solubility

3-Methylphenethylzinc bromide is presumed to exist as a hygroscopic solid based on analogs like α-methylbenzyl zinc bromide, which has a density of 0.965 g/cm³ and reacts violently with water . It likely dissolves in polar aprotic solvents (e.g., THF, CH₃CN) but decomposes in protic solvents due to protonolysis.

Thermal and Chemical Stability

Organozinc compounds are generally air- and moisture-sensitive. Stabilization strategies include:

-

Salt Additives: Pivalate (OPiv) salts reduce reactivity, enabling handling under ambient conditions .

-

Low-Temperature Storage: Storing at –20°C in anhydrous solvents prolongs shelf life .

Applications in Organic Synthesis

Cross-Coupling Reactions

3-Methylphenethylzinc bromide participates in Negishi couplings, forming C–C bonds with aryl halides under palladium catalysis. For example:

Here, R’ represents the 3-methylphenethyl group. This reactivity aligns with phenylzinc bromide, which achieves 73% yield in carboxylation reactions.

Functional Group Compatibility

Future Directions and Research Gaps

Stability Enhancements

Developing pivalate-stabilized derivatives could improve practicality, as seen in air-stable organozinc pivalates .

Catalytic Diversity

Exploring nickel or copper catalysts might expand substrate scope, particularly for heteroaromatic couplings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume